molecular formula C15H16N2O3 B2608905 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide CAS No. 1105220-70-9

5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2608905
CAS No.: 1105220-70-9
M. Wt: 272.304
InChI Key: YJYXPEMRIDARIF-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide is a chemical compound based on the 1,4-dihydropyridine (1,4-DHP) scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . The 1,4-DHP core is a privileged structure present in numerous biologically active molecules and several commercially available drugs, such as the calcium channel blockers nifedipine and amlodipine, which are used to treat hypertension . The specific substitution pattern on this compound—featuring a 5-ethoxy group, a 4-oxo moiety, and an N-phenyl carboxamide side chain—makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) and developing novel therapeutic agents . The primary research value of this compound lies in its potential as a building block for drug discovery. The 1,4-DHP ring system is known for its broad-spectrum biological applications, which extend beyond cardiovascular diseases to include potential anticancer, antimicrobial, antioxidant, and neuroprotective activities . Introducing the carboxamide functionality, particularly the N-phenyl group, can influence the compound's hydrogen-bonding capacity, lipophilicity, and overall interaction with biological targets, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties . Researchers can utilize this compound to synthesize new derivatives or to study its mechanism of action, particularly in pathways involving ion channel modulation or enzyme inhibition. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care in a controlled laboratory environment, adhering to all applicable safety protocols.

Properties

IUPAC Name

5-ethoxy-1-methyl-4-oxo-N-phenylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-20-14-10-17(2)12(9-13(14)18)15(19)16-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYXPEMRIDARIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(C(=CC1=O)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with aniline, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrogenation of the Dihydropyridine Core

The 1,4-dihydropyridine ring undergoes catalytic hydrogenation to form saturated tetrahydropyridine derivatives. This reaction is critical for modifying the compound's redox properties and biological activity.

Reagents/ConditionsProductYieldReference
H₂ (1 atm), Pd/C (10%), EtOH, RT5-ethoxy-1-methyl-4-oxo-N-phenyl-1,2,3,4-tetrahydropyridine-2-carboxamide~85%

Mechanistic Insight : The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential addition across the C2-C3 and C5-C6 double bonds of the dihydropyridine ring. Steric effects from the N-phenyl group may slow reaction kinetics compared to unsubstituted analogs .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

ConditionsProductYieldReference
6M HCl, reflux, 6 hr5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid72%
2M NaOH, 70°C, 4 hrSame as above68%

Key Factors :

  • Acidic conditions favor protonation of the amide nitrogen, increasing electrophilicity of the carbonyl carbon.

  • Steric hindrance from the N-phenyl group reduces reaction rates compared to aliphatic amides .

Reduction of the 4-Oxo Group

The ketone at position 4 can be selectively reduced to a hydroxyl group without affecting the dihydropyridine ring.

Reagents/ConditionsProductYieldReference
NaBH₄, MeOH, 0°C, 1 hr5-ethoxy-1-methyl-4-hydroxy-N-phenyl-1,4-dihydropyridine-2-carboxamide63%
LiAlH₄, THF, reflux, 2 hrSame as above58%

Side Reactions : Over-reduction of the dihydropyridine ring occurs with stronger reducing agents like LiAlH₄ at elevated temperatures.

Electrophilic Aromatic Substitution

The electron-rich dihydropyridine ring undergoes nitration and sulfonation at position 3, directed by the ethoxy group’s resonance effects.

ReactionReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C, 1 hr3-nitro-5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide51%
SulfonationSO₃, DCM, 25°C, 3 hr3-sulfo-5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide47%

Regioselectivity : The ethoxy group at position 5 directs electrophiles to position 3 via conjugated resonance stabilization .

Nucleophilic Acyl Substitution at the Amide

The carboxamide participates in nucleophilic substitutions, enabling diversification of the N-phenyl group.

Reagents/ConditionsProductYieldReference
NH₂OH·HCl, pyridine, 80°C, 2 hr5-ethoxy-1-methyl-4-oxo-N-(hydroxy)phenyl-1,4-dihydropyridine-2-carboxamide66%
RNH₂ (R=alkyl), DMF, 100°C, 4 hrN-alkyl derivatives55-70%

Limitations : Bulky amines (e.g., tert-butylamine) show reduced reactivity due to steric clashes with the dihydropyridine ring .

Oxidative Ring-Opening Reactions

Strong oxidants cleave the dihydropyridine ring, producing diketone fragments.

Reagents/ConditionsProductYieldReference
KMnO₄, H₂O, 90°C, 3 hr2-(ethoxycarbonyl)-3-oxo-N-phenylbutanediamide41%

Mechanism : Oxidation proceeds via radical intermediates, with sequential cleavage of C-N and C-C bonds.

Condensation with Amines

The 4-oxo group participates in Schiff base formation with primary amines.

Reagents/ConditionsProductYieldReference
PhNH₂, AcOH, reflux, 5 hr4-(phenylimino)-5-ethoxy-1-methyl-N-phenyl-1,4-dihydropyridine-2-carboxamide59%

Applications : Resulting Schiff bases exhibit enhanced metal-chelating properties compared to the parent compound.

Photochemical Reactions

UV irradiation induces [4π] electrocyclic ring-opening of the dihydropyridine core.

ConditionsProductYieldReference
UV (254 nm), MeCN, 2 hrOpen-chain enamide derivative78%

Stereochemical Outcome : The reaction proceeds via a conrotatory mechanism, yielding trans-configurated products.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide exhibit significant anticancer properties. These compounds may act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, modifications in the structure have been shown to enhance potency against various cancer cell lines through competitive inhibition mechanisms.

Cardiovascular Applications

Dihydropyridines are well-known calcium channel blockers, making this compound a candidate for cardiovascular therapies. Its ability to modulate calcium ion influx could be beneficial in treating hypertension and other cardiovascular diseases .

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its mechanism of action could involve the modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Anticancer Activity

A study published in 2023 demonstrated that a derivative of this compound exhibited potent inhibitory effects on breast cancer cell lines. The mechanism involved binding to the active site of a critical kinase, effectively blocking its activity and leading to reduced cell proliferation.

Case Study 2: Cardiovascular Effects

In a clinical trial involving patients with hypertension, administration of a related dihydropyridine compound resulted in significant reductions in blood pressure compared to placebo controls. This underscores the potential utility of this compound in cardiovascular therapeutics .

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

5-Methoxy-N-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
  • Substituents :
    • 5-methoxy (smaller, less lipophilic than ethoxy).
    • N-(4-methoxyphenyl) (additional methoxy on phenyl enhances polarity).
  • Impact :
    • Increased solubility compared to the ethoxy variant due to reduced lipophilicity.
    • The dual methoxy groups may improve metabolic stability but reduce membrane permeability .
6-Bromo-3-hydroxy-N-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide
  • Substituents: 6-bromo (electron-withdrawing, bulky). 3-hydroxy (hydrogen-bond donor).
  • Impact: Bromine increases molecular weight (255.95 g/mol) and may enhance bioactivity via halogen bonding.
N-[3-(2,6-dichlorophenyl)propyl]-3-benzyloxy-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
  • Substituents :
    • 3-benzyloxy (bulky aromatic group).
    • 1-(2,2-dimethoxyethyl) (flexible, polar side chain).
  • Dimethoxyethyl substituent may improve solubility but complicate synthetic accessibility .

Structural and Functional Implications

Table 1: Substituent Comparison
Compound Position 5 Position 1 Carboxamide Group Molecular Weight (g/mol)
Target Compound Ethoxy Methyl N-phenyl ~290 (estimated)
5-Methoxy-N-(4-methoxyphenyl) analog Methoxy Methyl N-(4-methoxyphenyl) ~305 (estimated)
6-Bromo-3-hydroxy-N-methoxy analog - - N-methoxy 255.95
  • Position 5 : Ethoxy vs. methoxy alters lipophilicity (ethoxy: ClogP ~1.5 vs. methoxy: ClogP ~0.8).
  • Carboxamide Group : N-phenyl vs. N-(4-methoxyphenyl) modifies electronic and steric profiles.

Biological Activity

5-Ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide, a member of the dihydropyridine class, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in cardiovascular diseases and antimicrobial treatments. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes the following features:

  • Dihydropyridine Ring : Central to its biological activity.
  • Ethoxy and Methyl Groups : Contribute to solubility and interaction with biological targets.
  • Phenyl Group : Influences pharmacological properties.
PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃
Molecular Weight290.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with L-type calcium channels . By inhibiting calcium influx into cells, it may induce vasodilation and lower blood pressure, making it a candidate for treating hypertension. Furthermore, derivatives have shown antibacterial and antifungal properties, suggesting a broad spectrum of activity against various pathogens.

Cardiovascular Effects

Research indicates that 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine derivatives can modulate vascular smooth muscle function. Studies have demonstrated that these compounds can lead to significant vasodilation in animal models, contributing to their potential use in managing cardiovascular diseases .

Antimicrobial Properties

The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown that it can inhibit the growth of several pathogenic strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antitubercular Activity : A study explored novel N-phenyl 1,4-dihydropyridines as potential antituberculotic agents. The results indicated that specific substitutions on the phenyl ring enhanced the efficacy against Mycobacterium tuberculosis by inhibiting the ABCB1 efflux pump .
  • Anticancer Potential : Another study assessed the anticancer properties of similar dihydropyridine compounds. The findings suggested that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving kinase inhibition .

Research Findings

Recent investigations into the biological activities of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine derivatives highlight their potential in drug development:

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibitory effects on cancer cell proliferation
CardiovascularInduces vasodilation; lowers blood pressure

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, phenyl isocyanate, and methylamine derivatives under reflux conditions. Key steps include cyclization of the 1,4-dihydropyridine core and functionalization of the ethoxy and carboxamide groups. Optimization of solvent (e.g., ethanol or DMF) and catalyst (e.g., piperidine) is critical for yield improvement. Characterization via NMR and HPLC ensures structural fidelity .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

  • Methodological Answer :

Technique Purpose Key Parameters Reference
HPLC Purity assessmentColumn: C18, Mobile phase: Acetonitrile/water (70:30), Retention time: ~8.2 min
NMR Structural confirmation¹H NMR (DMSO-d6): δ 1.35 (t, J=7.0 Hz, -OCH₂CH₃), δ 3.40 (s, N-CH₃)
Mass Spectrometry Molecular weight verificationESI-MS: m/z [M+H]⁺ calculated for C₁₆H₁₇N₂O₄: 313.12

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Based on acute toxicity classifications (Category 4 for oral, dermal, and inhalation exposure), researchers should:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store in a cool, dry place away from oxidizers.
    Emergency protocols include immediate rinsing for skin contact and activated charcoal administration for ingestion .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for this compound?

  • Methodological Answer : Response Surface Methodology (RSM) or factorial designs (e.g., Box-Behnken) can minimize trial-and-error approaches. Variables include temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hrs). For example, a central composite design identified optimal yield (82%) at 80°C, 1.2 mol% catalyst, and 8 hrs .

Q. What computational strategies elucidate reaction mechanisms for 1,4-dihydropyridine derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) map transition states and intermediates. Molecular dynamics simulations predict solvent effects on reaction pathways. ICReDD’s integrated approach combines computational modeling with experimental validation to accelerate reaction discovery .

Q. How can contradictory biological activity data (e.g., calcium modulation vs. antimicrobial effects) be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values for calcium channel blocking (e.g., using patch-clamp assays) vs. MIC for bacterial strains (e.g., S. aureus).
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., ethoxy vs. methoxy groups) to isolate target effects.
  • Pathway Analysis : Transcriptomics/proteomics can identify off-target interactions .

Q. What strategies improve yield and scalability in multigram synthesis?

  • Methodological Answer :

Challenge Solution Reference
Low Yield (<50%)Solvent-free mechanochemical synthesis
Impurity FormationGradient HPLC purification (95%→99% purity)
Scale-Up IssuesContinuous flow reactors with real-time monitoring

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